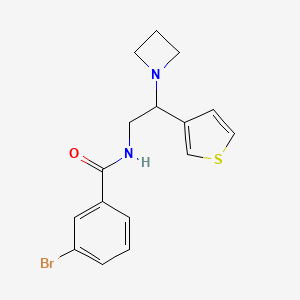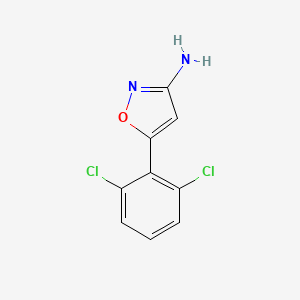![molecular formula C15H6Cl3F3N4O B2691333 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine CAS No. 1400872-32-3](/img/structure/B2691333.png)
3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine is an organic compound that has gained significant attention due to its unique structural characteristics and versatile reactivity. This compound features a chlorinated pyridine ring fused to a triazole moiety, making it a valuable entity in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine can be approached through several synthetic routes. One common method involves the cycloaddition reaction of azides and alkynes to form the triazole ring, followed by the introduction of the chlorinated pyridine and trifluoromethyl groups. Typically, the reaction conditions include the use of copper(I) catalysts, suitable solvents like DMF or DMSO, and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: For industrial production, the compound can be synthesized in large-scale batch reactors where careful control of reaction parameters such as temperature, pressure, and catalyst concentration is maintained to achieve optimal yields. The scalability of this process is critical to meet the demands of various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce functional groups or modify its electronic properties.
Reduction: Reduction reactions can be employed to alter the triazole moiety or other electron-withdrawing groups.
Substitution: Halogenation, nitration, and other substitution reactions are feasible due to the presence of chlorinated and trifluoromethyl groups.
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various halogenating agents, nitrating mixtures, etc.
Major Products Formed: The major products from these reactions typically include derivatives with modified electronic properties, increased steric bulk, or improved stability, which can further be exploited in various applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel catalysts, ligands, and materials with specific desired properties.
Biology: In biological studies, 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine is explored for its potential biological activity. It can serve as a lead compound for designing drugs or bioactive molecules targeting specific enzymes or receptors.
Medicine: Medically, this compound is investigated for its therapeutic potential. Its triazole moiety is often associated with antifungal, antibacterial, and antiviral activities. Researchers are exploring its utility in developing new pharmaceutical agents.
Industry: In industry, it finds applications in the development of agrochemicals, polymer stabilizers, and specialty chemicals. Its chemical stability and reactivity make it a versatile candidate for various industrial processes.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal applications, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include inhibition of protein synthesis, disruption of cell membranes, or interference with metabolic processes.
Comparación Con Compuestos Similares
Comparison and Uniqueness: This compound is compared with other chlorinated and triazole-containing compounds to highlight its uniqueness. While many similar compounds exist, 3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine stands out due to its combination of a highly chlorinated phenyl group, a triazole ring, and a trifluoromethyl-substituted pyridine, giving it a distinct reactivity profile and application potential.
List of Similar Compounds:3-chloro-1H-pyrrole-2-carboxylic acid
1-(3-chlorophenyl)-1H-1,2,3-triazole
5-(trifluoromethyl)pyridin-2-amine
2-chloro-3-(trifluoromethyl)pyridine
These comparisons underscore the unique aspects and diverse applicability of this compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-dichlorophenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl3F3N4O/c16-9-2-1-8(4-10(9)17)25-6-12(23-24-25)14(26)13-11(18)3-7(5-22-13)15(19,20)21/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEJSTVXOCHUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691251.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one](/img/structure/B2691253.png)
![1-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2691255.png)
![2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide](/img/structure/B2691256.png)


![5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2691263.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2691265.png)

![N-[3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2691267.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2691271.png)

